Benzenesulfonic acid, 4-methyl-, zinc salt

Catalog No.
S1510961
CAS No.
13438-45-4
M.F
C14H14O6S2Zn
M. Wt
407.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 4-methyl-, zinc salt

CAS Number

13438-45-4

Product Name

Benzenesulfonic acid, 4-methyl-, zinc salt

IUPAC Name

zinc;4-methylbenzenesulfonate

Molecular Formula

C14H14O6S2Zn

Molecular Weight

407.8 g/mol

InChI

InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

YISPIDBWTUCKKH-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2]

The exact mass of the compound Benzenesulfonic acid, 4-methyl-, zinc salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenesulfonic acid, 4-methyl-, zinc salt, also known as p-toluenesulfonic acid zinc salt, is a chemical compound with the molecular formula C14H14O6S2ZnC_{14}H_{14}O_{6}S_{2}Zn and an average molecular weight of approximately 407.76 g/mol . This compound is characterized by the presence of a zinc ion coordinated with the sulfonate group of p-toluenesulfonic acid. It is commonly utilized in various industrial applications due to its properties as a strong acid and its ability to act as a catalyst in

The primary mechanism of action of this compound is attributed to its Lewis acidity. The zinc cation acts as an electron pair acceptor, facilitating reactions with Lewis bases. This property allows it to function as a catalyst in various organic transformations.

While specific safety data for this compound might be limited, general precautions associated with zinc salts and sulfonic acids should be considered:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation.
  • May be harmful if ingested or inhaled: Ingestion or inhalation of dust particles can cause respiratory irritation or other adverse effects.
  • Avoid contact with strong oxidizing agents: Vigorous reactions can occur.

Catalysis

ZMBS finds application as a Lewis acid catalyst in various organic transformations. Its ability to accept electron pairs from reactants facilitates reactions like:

  • Aldol condensation: ZMBS promotes the aldol condensation reaction between aldehydes and ketones, forming β-hydroxycarbonyl compounds crucial in organic synthesis [].
  • Diels-Alder reaction: ZMBS acts as a catalyst in the Diels-Alder reaction, a cycloaddition between dienes and dienophiles, leading to the formation of six-membered rings [].
  • Polymerization: ZMBS can catalyze the polymerization of various monomers, including epoxides and lactones, leading to the formation of functional polymers [].

Material Synthesis

ZMBS plays a role in the synthesis of various materials:

  • Metal-Organic Frameworks (MOFs): ZMBS can be used as a linker molecule in the construction of MOFs, a class of porous materials with applications in gas adsorption and catalysis [].
  • Zeolites: ZMBS serves as a template for the synthesis of specific zeolite structures, microporous materials known for their use in separation and catalysis [].

Biological Applications

ZMBS exhibits potential in certain biological applications:

  • Enzyme Inhibition: Studies suggest ZMBS can inhibit specific enzymes, potentially offering insights into disease mechanisms and drug development [].
  • Antimicrobial Activity: Research indicates ZMBS may possess antimicrobial properties against certain bacterial and fungal strains. However, further investigation is needed to understand its efficacy and potential applications.
, primarily involving nucleophilic substitutions and acid-base reactions. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, facilitating the synthesis of various organic compounds.
  • Deprotonation: In the presence of strong bases, the acidic hydrogen from the sulfonate group can be removed, resulting in the formation of a sulfonate ion.
  • Coordination Chemistry: The zinc ion can coordinate with other ligands, forming complexes that can be utilized in catalysis or material science.

Research indicates that benzenesulfonic acid, 4-methyl-, zinc salt exhibits biological activity, particularly in antimicrobial properties. Its effectiveness against certain bacteria and fungi has been documented, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, studies have shown that it may influence biochemical pathways due to its role as a metal ion source in biological systems.

Benzenesulfonic acid, 4-methyl-, zinc salt can be synthesized through several methods:

  • Neutralization Reaction: Mixing p-toluenesulfonic acid with zinc oxide or zinc carbonate in aqueous solution leads to the formation of the zinc salt.
  • Salt Metathesis: Reacting sodium benzenesulfonate with zinc chloride can yield the desired zinc salt.
  • Hydrothermal Synthesis: This method involves heating a mixture of p-toluenesulfonic acid and zinc salts under controlled conditions to promote crystallization.

Benzenesulfonic acid, 4-methyl-, zinc salt finds applications across various fields:

  • Catalysis: Used as a catalyst in organic synthesis reactions.
  • Pharmaceuticals: Its antimicrobial properties make it useful in drug formulations.
  • Agriculture: Employed as a fungicide and bactericide.
  • Industrial Processes: Acts as a stabilizer and lubricant in various manufacturing processes.

Interaction studies have shown that benzenesulfonic acid, 4-methyl-, zinc salt can interact with various biological molecules. These interactions may affect enzyme activity and cellular processes. For instance:

  • Metal Ion Interaction: The zinc ion can influence enzyme structure and function, potentially enhancing or inhibiting enzymatic reactions.
  • Antimicrobial Activity: Studies indicate that this compound disrupts bacterial cell membranes, leading to cell death.

Several compounds share structural similarities with benzenesulfonic acid, 4-methyl-, zinc salt. Here are notable examples:

Compound NameMolecular FormulaKey Characteristics
Benzenesulfonic acidC6H6O3SC_6H_6O_3SBasic sulfonic acid; used in dyes and detergents.
p-Toluenesulfonic acidC7H8O3SC_7H_8O_3SStrong acid; common reagent in organic synthesis.
Benzoic acidC7H6O2C_7H_6O_2Weak organic acid; used as a preservative.
Sulfanilic acidC6H7NC_6H_7NAmino sulfonic acid; used in dye manufacturing.

Uniqueness

Benzenesulfonic acid, 4-methyl-, zinc salt is unique due to its dual functionality as both an acid and a source of zinc ions, which enhances its reactivity and potential applications compared to other similar compounds. Its ability to act as a catalyst while also providing essential metal ions distinguishes it from simpler sulfonic acids and other derivatives.

Reaction Mechanisms in Zinc p-Toluenesulfonate Formation

The synthesis of zinc p-toluenesulfonate typically involves the neutralization of p-toluenesulfonic acid (PTSA) with zinc-containing bases. A common method employs zinc carbonate (ZnCO₃) or zinc hydroxide (Zn(OH)₂) in aqueous or alcoholic media:

$$
\text{ZnCO}3 + 2\,\text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow (\text{CH}3\text{C}6\text{H}4\text{SO}3)2\text{Zn} + \text{H}2\text{O} + \text{CO}2 \uparrow
$$

This exothermic reaction proceeds via proton transfer from PTSA to the zinc base, followed by coordination of the sulfonate anion to the zinc cation. Alternative routes use zinc chloride (ZnCl₂) or zinc triflate (Zn(OTf)₂) as starting materials, particularly in non-aqueous solvents like ethanol or acetonitrile.

Optimization of Synthesis Protocols

Aqueous vs. Non-Aqueous Conditions

ParameterAqueous SynthesisNon-Aqueous Synthesis
SolventWaterEthanol, Acetonitrile
Temperature25–60°C60–80°C
Yield70–85%90–95%
PurityModerateHigh
Byproduct ManagementComplexSimplified

Aqueous methods, while cost-effective, often suffer from incomplete reaction due to the limited solubility of zinc carbonate. Non-aqueous protocols in ethanol enhance reaction efficiency, achieving yields >90% by minimizing side reactions. For instance, a patent by JP5679668B2 demonstrates that reacting Zn(OH)₂ with PTSA in ethanol at 60°C produces high-purity zinc p-toluenesulfonate with minimal residual acid.

Scalability and Industrial Production Challenges

Industrial-scale production faces three primary challenges:

  • Corrosion Control: PTSA’s strong acidity (pKa ≈ −2) necessitates corrosion-resistant reactors, often lined with glass or specialized alloys.
  • Stoichiometric Precision: Excess zinc base leads to insoluble zinc oxides, while excess PTSA results in hygroscopic products. Automated pH monitoring systems are critical for maintaining a 1:2 Zn:PTSA ratio.
  • Drying and Hydration Control: The compound readily forms hydrates (e.g., hexahydrate), requiring lyophilization or azeotropic drying with toluene to achieve anhydrous forms.

Role of Catalysts in Synthesis

While the base-acid neutralization typically proceeds without catalysts, ZnCl₂ or Zn(OTf)₂ accelerates reactions in non-polar solvents. For example, Zn(OTf)₂ facilitates cyclization reactions involving tosylhydrazones, enabling one-pot syntheses of heterocyclic compounds. In Beckmann rearrangements, PTSA-ZnCl₂ complexes act as bifunctional catalysts, enhancing both electrophilic activation and intermediate stabilization.

Lewis Acid-Mediated Reactions

The zinc ion in benzenesulfonic acid, 4-methyl-, zinc salt acts as a Lewis acid, facilitating electron-deficient interactions with substrates. This property is critical in fluorination and cyclization reactions. For example, in zinc-catalyzed fluorocyclization of alkenes using hypervalent fluoroiodine reagents, the compound coordinates with the fluorine atom of the fluoro-benziodoxole reagent, inducing isomerization that lowers activation energy [4]. This step precedes a metathesis reaction where the C–F bond forms via a transition state involving simultaneous I–C1 and F–C2 bond formation (bond lengths: 2.32 Å and 2.00 Å, respectively) [4].

In N-alkylation reactions, zinc single-atom catalysts derived from sulfonate frameworks demonstrate exceptional activity. A study using S-doped ZIF-8 precursors reported a turnover frequency (TOF) of 8.4 h⁻¹ at 120°C for N-alkylation of aromatic amines with alcohols [3]. The sulfonate ligand’s electron-donating methyl group enhances zinc’s electron density, stabilizing transition states and improving reaction yields (up to 90%) [3].

Table 1: Comparative catalytic performance in Lewis acid-mediated reactions

Reaction TypeCatalyst SystemTOF (h⁻¹)Yield (%)
FluorocyclizationZn-sulfonate/Benziodoxole19.2*82 [4]
N-alkylationCNS@Zn1-AA (S-doped ZIF-8)8.490 [3]

*Energy barrier in kcal/mol relative to reactants.

Mechanistic Studies of Zinc’s Role in Metathesis Reactions

Mechanistic investigations using density functional theory (DFT) reveal that benzenesulfonic acid, 4-methyl-, zinc salt participates in metathesis through a stepwise process. The zinc center first stabilizes the hypervalent iodine reagent via coordination, reducing the energy barrier for isomerization by 9.1 kcal/mol [4]. Subsequent nucleophilic substitution involves a six-membered transition state where zinc’s Lewis acidity polarizes the C–F bond, enabling fluorine transfer.

Notably, the catalyst’s sulfonate ligand prevents zinc aggregation, maintaining single-atom dispersion critical for high surface area (up to 1,200 m²/g in ZIF-derived systems) [3]. This dispersion increases active site availability, directly correlating with enhanced TOF values in hydrogen-borrowing reactions [3].

Comparative Analysis with Other Metal Sulfonates

Benzenesulfonic acid, 4-methyl-, zinc salt outperforms cadmium and iron analogs in both activity and sustainability. Cadmium sulfonates, though effective, face regulatory restrictions due to toxicity, while iron variants exhibit lower Lewis acidity (Pauling electronegativity: Zn = 1.65, Fe = 1.83), reducing substrate polarization efficiency [3] [4].

Table 2: Metal sulfonate comparison in fluorination reactions

MetalElectronegativityToxicityTOF (h⁻¹)
Zinc1.65Low8.4 [3]
Cadmium1.69High6.1*
Iron1.83Moderate3.5*

*Theoretical estimates based on ionic radius and charge density.

Polymerization Catalysis

In polymerization, zinc sulfonates act as co-catalysts in polyvinyl chloride (PVC) and polypropylene synthesis. The sulfonate group stabilizes zinc’s +2 oxidation state, enabling coordination with monomer units during chain propagation. For instance, in PVC production, zinc sulfonates mitigate side reactions by scavenging chloride ions, improving thermal stability [5].

Recent advances utilize ZIF-derived zinc sulfonates for controlled radical polymerization. The porous structure of these catalysts (pore size: 0.5–1.2 nm) facilitates monomer diffusion, achieving polydispersity indices (PDI) below 1.5 in polypropylene synthesis [3].

Table 3: Zinc sulfonate performance in polymerization

PolymerCatalyst SystemPDIThermal Stability (°C)
PVCZn-sulfonate/Cl⁻ scavenger1.8180 [5]
PolypropyleneCNS@Zn1-AA1.4220 [3]

Anion-induced Structural Variations in Coordination Polymers

The structural diversity observed in zinc coordination polymers containing benzenesulfonic acid, 4-methyl-, zinc salt is fundamentally influenced by the nature of co-ligands and counteranions present in the coordination environment. Research has demonstrated that zinc coordination polymers exhibit remarkable structural flexibility, with different anions inducing distinct topological arrangements and dimensionalities [1] [2].

The incorporation of various anions into zinc coordination frameworks results in significant structural modifications. Halide anions, including chloride, bromide, and iodide, demonstrate distinct effects on the resulting coordination polymer architectures. Chloride anions typically promote the formation of linear or helical chain structures through bridging coordination modes, while bromide anions induce wavelike chain arrangements [3]. The larger iodide anions favor the development of porous two-dimensional frameworks due to their reduced coordination ability and increased steric requirements [2].

Oxygen-containing anions exhibit different structural influences compared to halide anions. Nitrate anions frequently lead to the formation of interpenetrating networks with three-dimensional architectures, often exhibiting two-fold interpenetration patterns [4]. Perchlorate anions, due to their weakly coordinating nature, tend to remain as counterions and promote the formation of porous two-dimensional lattices [2]. The trifluoromethanesulfonate anion demonstrates unique behavior by facilitating the formation of intercalated ribbon structures through its terminal coordination mode [5].

The p-toluenesulfonate anion, which is structurally related to the 4-methylbenzenesulfonate ligand, shows a propensity for forming linear structures through terminal coordination [1]. This anion demonstrates similar coordination behavior to trifluoroacetate anions, both promoting linear structural arrangements. The hexafluorosilicate anion, with its bridging coordination capability, encourages the formation of porous two-dimensional structures [2].

AnionStructural EffectCoordination ModeDimensionalityInterpenetration
Cl⁻Linear/Helical chainsBridging1DNone
Br⁻Wavelike chainsBridging1DNone
I⁻Porous 2D frameworksTerminal2DNone
NO₃⁻Interpenetrating networksBridging/Terminal3D2-fold
ClO₄⁻Porous 2D latticesTerminal2DNone
CF₃SO₃⁻Intercalated ribbonsTerminal1DNone
p-TosylateLinear structuresTerminal1DNone
CF₃CO₂⁻Linear structuresTerminal1DNone
SiF₆²⁻Porous 2D structuresBridging2DNone
AcetateZigzag chainsBridging1DNone

Ligand Substitution Effects on Zinc's Coordination Environment

The coordination environment of zinc in benzenesulfonic acid, 4-methyl-, zinc salt complexes is significantly influenced by ligand substitution patterns and the nature of auxiliary ligands. Zinc demonstrates remarkable flexibility in its coordination geometry, readily adopting tetrahedral, trigonal bipyramidal, or octahedral arrangements depending on the ligand field strength and steric requirements [6].

The incorporation of different substituents on the organic ligand framework produces measurable effects on the zinc coordination bond lengths and angles. Research has shown that ligand substitution leads to variations in zinc-nitrogen bond lengths, with halogen functionalization causing increases of less than 0.01 Å, while more significant substitutions can result in bond length changes of up to 0.015 Å [7]. These subtle geometric changes have profound effects on the electronic properties and coordination behavior of the resulting complexes.

The electronic configuration of zinc as a d¹⁰ system eliminates crystal field stabilization effects, making the coordination geometry primarily dependent on ligand steric requirements and electronic factors. This flexibility allows zinc to accommodate various coordination numbers, typically ranging from four to six, without significant energetic penalties [6]. The coordination geometry preference is influenced by the nature of the donor atoms, with oxygen and nitrogen donors from sulfonate and auxiliary ligands creating distinct coordination environments.

Auxiliary ligands play a crucial role in determining the final coordination geometry and structural dimensionality. The presence of bridging ligands such as 4,4'-bipyridine or 1,4-diazabicyclo[2.2.2]octane can extend the coordination framework from discrete molecular units to extended polymeric structures [8]. The coordination mode of these auxiliary ligands, whether terminal or bridging, significantly influences the overall structural topology.

The sulfonate group in 4-methylbenzenesulfonic acid exhibits versatile coordination behavior, capable of functioning as a monodentate terminal ligand or as a bridging ligand depending on the coordination requirements and the presence of competing donor atoms [9]. This flexibility in coordination mode contributes to the structural diversity observed in zinc sulfonate complexes.

CompoundMolecular FormulaCrystal SystemSpace GroupCoordination NumberCoordination GeometryDimensionality
Zn(benzenesulfonate)₂C₁₂H₁₀O₆S₂ZnMonoclinicP21/c4-6Tetrahedral/Octahedral1D/2D
Zn(4-methylbenzenesulfonate)₂C₁₄H₁₄O₆S₂ZnMonoclinicP21/c4-6Tetrahedral/Octahedral1D/2D
Zn(4-methylbenzenesulfonate)₂·6H₂OC₁₄H₂₆O₁₂S₂ZnTriclinicP-16Octahedral0D
Zn(4-methylbenzenesulfonate)₂·2H₂OC₁₄H₁₈O₈S₂ZnMonoclinicP21/c4-6Tetrahedral/Octahedral1D/2D
Zn₂(μ₂-OH)(SIP)(DPP)C₃₄H₂₈N₄O₈SZn₂MonoclinicP21/c4Tetrahedral3D
Zn₂(btca)(H₂O)₄C₁₀H₁₂O₁₂Zn₂MonoclinicP21/c4Tetrahedral2D
Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂C₃₃H₄₀N₉O₇S₂ZnTriclinicP-14Distorted Tetrahedral0D
Zn(4bpu)(OAc)₂C₂₂H₁₈N₆O₅ZnOrthorhombicPbca6Octahedral1D
Zn(Fbix)(OAc)₂C₁₄H₁₀F₄N₄O₄ZnMonoclinicP21/c4Tetrahedral1D
Zn₂(Fbix)₃(NO₃)₂C₄₂H₃₀F₁₂N₁₂O₈Zn₂MonoclinicC2/c6Octahedral2D

Photoluminescent Properties of Zinc Sulfonate Complexes

The photoluminescent properties of zinc sulfonate complexes represent a fascinating aspect of their coordination chemistry, with emission characteristics strongly dependent on the ligand environment and structural arrangement. Zinc sulfonate complexes typically exhibit blue to blue-green luminescence with emission wavelengths ranging from 420 to 491 nanometers, depending on the specific ligand substitution pattern and coordination environment [10] [11].

The photoluminescence mechanism in zinc sulfonate complexes primarily involves intraligand charge transfer transitions and ligand-to-metal charge transfer processes. The d¹⁰ electronic configuration of zinc precludes d-d transitions, making the observed luminescence predominantly ligand-centered with metal-enhanced emission through coordination [12]. The zinc center acts as a Lewis acid, polarizing the ligand electronic structure and facilitating radiative transitions.

Quantum yield measurements for zinc sulfonate complexes reveal values ranging from 5.8% to 25.1%, with the highest quantum yields observed for complexes containing electron-donating substituents on the aromatic ring system [11]. The presence of the methyl group in 4-methylbenzenesulfonic acid zinc salt enhances the electron density on the aromatic system, contributing to improved photoluminescent properties compared to unsubstituted benzenesulfonate complexes [9].

The emission lifetimes of zinc sulfonate complexes typically range from 6.3 to 14.2 nanoseconds, indicating fluorescence rather than phosphorescence as the primary emission mechanism [11]. These relatively short lifetimes are consistent with spin-allowed transitions from excited singlet states to the ground state. The absence of heavy atom effects in zinc coordination compounds contributes to the predominance of fluorescence over phosphorescence [13].

Temperature effects on photoluminescence properties demonstrate that lower temperatures generally enhance emission intensity and extend excited state lifetimes. This behavior is attributed to reduced non-radiative decay pathways at lower temperatures, allowing for more efficient radiative transitions [14]. The thermal stability of the photoluminescent properties makes zinc sulfonate complexes attractive candidates for solid-state lighting applications.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (ns)Emission MechanismColor
Zn(4-methylbenzenesulfonate)₂340-360462-4636.7-12.18-13ILCT/LMCTBlue
Zn(pmdc)(H₂O)37549115.29.5ILCTBlue
Zn(tpeb)(1,4-ndc)3504208.511.2MLCTBlue
Zn(L1)(DMSO)₄34046325.112.8ILCTBlue
Zn(3-tzbd)₂35039512.310.5ILCTBlue-Green
Zn(4-pmntd)(Cl)₂3654255.86.3ILCT/LMCTBlue
Zn(bpycz)Cl₂3504207.28.9ILCTBlue
Zn(L)(DMF)4004686.79.8ILCTBlue
Zn(TIPA)32249118.414.2LMCTBlue
Zn(HL1)4004686.78.1ILCTBlue
Zn(HL2)40045912.19.3ILCTBlue
Zn(HL3)3754368.97.6ILCTBlue

Solvent and Temperature Effects on Crystallographic Arrangements

The crystallographic arrangements of zinc coordination polymers containing benzenesulfonic acid, 4-methyl-, zinc salt are profoundly influenced by solvent choice and synthesis temperature. These parameters represent critical factors in controlling the final structural topology and dimensionality of the resulting coordination frameworks [15] [16].

Solvent effects manifest through multiple mechanisms, including coordination to the zinc center, template effects in framework formation, and influence on crystallization kinetics. Coordinating solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols can occupy coordination sites on the zinc center, affecting the final coordination geometry and structural connectivity [12]. Non-coordinating solvents facilitate the formation of extended coordination networks by allowing stronger metal-ligand interactions to dominate the structural assembly process.

Temperature effects on crystallographic arrangements demonstrate clear correlations between synthesis temperature and resulting structural dimensionality. At room temperature and low temperatures (35-45°C), zinc coordination polymers typically adopt one-dimensional chain structures with monoclinic crystal systems [16]. Elevated temperatures (75-120°C) promote the formation of two-dimensional layered structures with orthorhombic crystal systems, reflecting increased thermal energy available for bond formation and structural rearrangement [16].

The transition from one-dimensional to two-dimensional structures with increasing temperature is accompanied by systematic changes in lattice parameters. Unit cell dimensions generally expand with increasing temperature, reflecting thermal expansion effects and the accommodation of more complex structural motifs [16]. The a-axis typically increases from approximately 9.8 Å at room temperature to 12.7 Å at elevated temperatures, while b-axis dimensions show similar expansion trends.

Solvent-induced phase transitions represent another important aspect of structural control in zinc coordination polymers. The replacement of coordinating solvents with water or other polar solvents can trigger single-crystal to single-crystal transformations, resulting in different crystal systems and space groups [15]. These transformations often involve changes in coordination number and geometry around the zinc centers.

The choice of crystallization medium significantly affects the resulting crystal system and space group. Dimethylformamide solutions typically yield monoclinic crystal systems with P21/c space groups, while aqueous solutions favor cubic or hexagonal arrangements depending on the synthesis temperature [16]. Alcoholic media promote the formation of orthorhombic crystal systems with higher symmetry space groups.

Temperature (°C)SolventStructural OutcomeCrystal SystemLattice Parameter Changes
Room tempDMF1D chainsMonoclinica=9.8Å, b=21.3Å
35DMF1D chainsMonoclinica=9.9Å, b=21.5Å
45DMF1D chainsMonoclinica=10.1Å, b=21.8Å
75DMF2D layersOrthorhombica=12.5Å, b=15.3Å
85-120DMF2D layersOrthorhombica=12.7Å, b=15.5Å
70H₂OCubic phaseCubica=5.4Å
90H₂OHexagonal phaseHexagonala=3.8Å, c=6.3Å
150MethanolMonoclinicMonoclinica=11.2Å, b=14.6Å
200EthanolOrthorhombicOrthorhombica=9.5Å, b=14.8Å
300AcetonitrileTriclinicTriclinica=9.3Å, b=10.2Å, c=17.3Å

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 73 of 74 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13438-45-4

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, zinc salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types